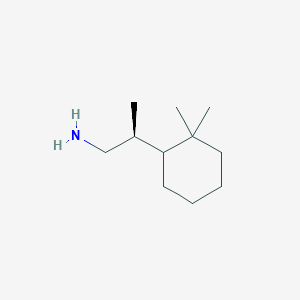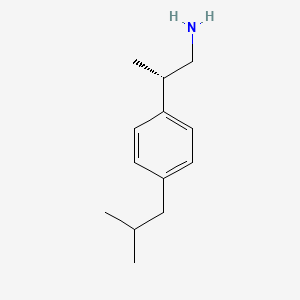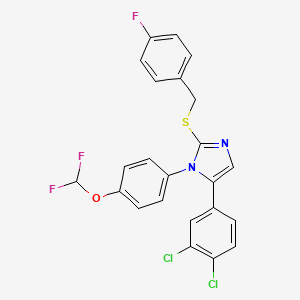
5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex imidazole derivatives, including structures related to the compound , involves multistep procedures that might include cyclization, alkylation, and substitution reactions. For instance, compounds with structural similarities have been synthesized using domestic microwave ovens, confirming product structures via X-ray diffraction (XRD) studies, demonstrating the versatility and efficiency of modern synthetic methods (Saberi et al., 2009).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of imidazole derivatives. For example, certain derivatives crystallize in triclinic and monoclinic crystal systems, highlighting the planar nature of the imidazole ring and its interactions with substituents, such as fluorobenzyl and chlorophenyl groups. These interactions often include hydrogen bonding and π-π stacking, critical for understanding the compound's stability and reactivity (Banu et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of related imidazole derivatives, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, involve spectroscopic methods like 1H NMR, 13C NMR, mass spectra, and elemental analyses. X-ray crystal structure analyses have confirmed these structures, demonstrating the planarity of the imidazo-thiadiazole entity and highlighting intramolecular hydrogen bonding and supramolecular interactions, which could be relevant for designing molecules with specific biological activities or material properties (Banu et al., 2014).
Antimicrobial Activity
Imidazole derivatives have shown promise as potent antibacterial agents. Compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride have been designed to act as pro-drugs, releasing lethal species within target anaerobic bacterial cells, demonstrating specific activity against anaerobic bacteria. This suggests potential applications in developing new antibacterial drugs (Dickens et al., 1991).
Antioxidant Properties
Functionalized imidazoles have been evaluated as antioxidant additives for lubricating oils, showing that substitutions at the 2-position with thiol, thiomethyl, and thiobenzyl groups can significantly affect antioxidant properties. This research aids in the development of industrial additives that enhance the oxidative stability of lubricating oils, correlating the antioxidant character of these additives with their molecular structure using empirical calculations (Ashry et al., 2014).
Non-linear Optical (NLO) Materials
The synthesis, characterization, and theoretical studies of compounds like 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole reveal significant NLO properties. These studies involve spectroscopic methods and density functional theory calculations to explore their potential applications in NLO devices, emphasizing the importance of molecular structure in determining electronic properties and NLO behavior (Manikandan et al., 2019).
Antitumor and Antibacterial Studies
Imidazole derivatives with specific substitutions have been explored for their cytotoxic and antibacterial properties. Research on p-benzyl-substituted NHC–silver(I) acetate compounds derived from imidazole showcases their potential as antibacterial agents and for treating cancer, highlighting the relationship between chemical structure and biological activity (Streciwilk et al., 2014).
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2OS/c24-19-10-3-15(11-20(19)25)21-12-29-23(32-13-14-1-4-16(26)5-2-14)30(21)17-6-8-18(9-7-17)31-22(27)28/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKMIUXMIFVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

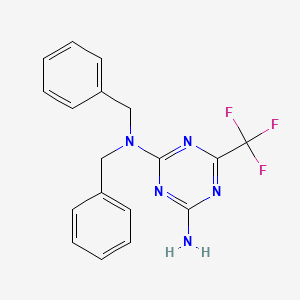

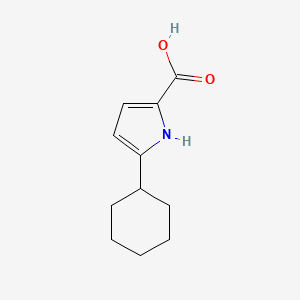
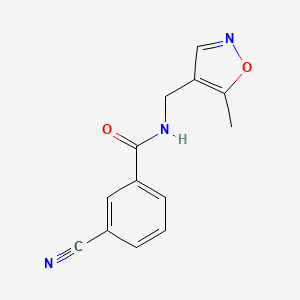

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)
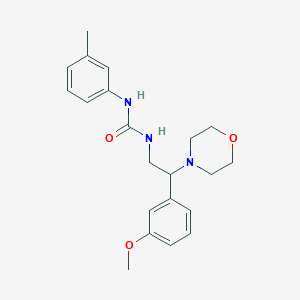
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)
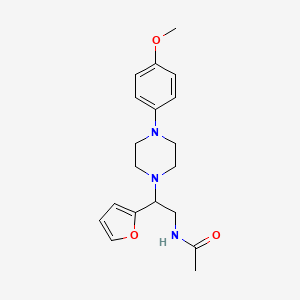
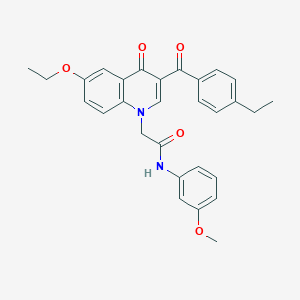
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)
